2-(1-Methyl-1H-pyrazol-3-YL)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQEXCUPFTZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736007 | |
| Record name | 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123532-18-3 | |
| Record name | 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 3 Yl Phenol and Its Derivatives
Strategies for Pyrazole (B372694) Ring Formation
The core of synthesizing these compounds lies in the formation of the pyrazole ring. Several effective methods are employed, including cyclization reactions, tandem processes, and specific reagent-mediated routes.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of pyrazole-containing compounds. mdpi.com A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov For the synthesis of 2-(1-Methyl-1H-pyrazol-3-YL)phenol, this would typically involve the reaction of a suitably substituted 1-(2-hydroxyphenyl)-1,3-dione with methylhydrazine. The regioselectivity of this reaction is a critical factor, as two isomeric pyrazole products can potentially be formed.
Another powerful cyclization strategy is the [3+2] cycloaddition reaction. This can involve the reaction of a nitrile imine, often generated in situ from a hydrazonoyl halide, with an alkyne. organic-chemistry.org Alternatively, the reaction of diazo compounds with alkenes or alkynes provides a direct route to the pyrazole core. nih.govnih.gov For instance, the reaction of a vinyl diazo compound can lead to pyrazole formation through a thermal electrocyclization process. organic-chemistry.org
Cascade reactions, such as a Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones, have also been established as an efficient one-step operation for constructing pyrazole rings. nih.gov
Tandem Oxidation and C-C/C-N Bond Formation Approaches
Tandem reactions, which combine multiple bond-forming events in a single pot, offer an efficient and atom-economical approach to complex molecules. A notable example is the cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones. researchgate.net This method allows for the regioselective synthesis of pyrazole derivatives. researchgate.net The process involves the in situ generation of a reactive intermediate from the diol, which then undergoes cyclization with the hydrazone. researchgate.net
Another approach involves the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides, which has been shown to produce 3,5-substituted pyrazoles with good regioselectivity. mdpi.com Metal-free oxidative C-N bond formation has also been utilized for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org
Hydrazine Hydrate (B1144303) Mediated Routes
Hydrazine hydrate is a key reagent in many pyrazole syntheses, particularly in reactions involving α,β-unsaturated carbonyl compounds, also known as chalcones. core.ac.ukthepharmajournal.comnih.gov The reaction of a chalcone (B49325) bearing a 2-hydroxyphenyl group with hydrazine hydrate leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. researchgate.netmiami.edumdpi.com The use of substituted hydrazines, such as methylhydrazine, in this reaction would directly lead to N-substituted pyrazoles. orientjchem.org
The general scheme for this reaction involves the initial condensation of an o-hydroxyacetophenone with an appropriate aldehyde to form the chalcone precursor. researchgate.net This chalcone is then cyclized with hydrazine hydrate, often in the presence of a base or acid catalyst, to yield the desired 2-(pyrazolyl)phenol derivative. core.ac.ukthepharmajournal.comresearchgate.net
| Precursor | Reagent | Product | Reference |
| 1-(2-hydroxyphenyl)-3-aryl-propenone | Hydrazine Hydrate | 2-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenol | researchgate.net |
| Chalcone derivative | Hydrazine Hydrate | Pyrazoline derivative | core.ac.ukthepharmajournal.com |
| α,β-unsaturated ketone | Hydrazine Hydrate, Formic Acid | 1-formyl-2-pyrazoline | mdpi.com |
Synthesis from 1-Methyl-1H-pyrazol-3-ols via O-Acylation and Fries Rearrangement
An alternative strategy to construct this compound derivatives involves starting with a pre-formed pyrazole ring, specifically a 1-methyl-1H-pyrazol-3-ol. This method utilizes a Fries rearrangement, a classic reaction in organic synthesis that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. researchgate.netwikipedia.orgorganic-chemistry.orgsigmaaldrich.com
The synthesis begins with the O-acylation of a 1-methyl-1H-pyrazol-3-ol with a suitable acyl chloride or carboxylic acid. researchgate.net The resulting pyrazolyl ester then undergoes a Fries rearrangement, where the acyl group migrates from the phenolic oxygen to the carbon of an adjacent aryl ring, which in this context would be introduced as a substituent on the pyrazole ring. researchgate.netwikipedia.org This rearrangement is often promoted by Lewis acids like aluminum chloride. researchgate.netwikipedia.org This sequence provides access to hydroxyphenyl-substituted pyrazoles.
Functionalization and Derivatization Approaches
Once the core this compound structure is established, further modifications can be made to modulate its properties.
Phenolic Hydroxyl Group Modifications
The phenolic hydroxyl group is a versatile handle for further functionalization. It can undergo a variety of reactions to introduce different functional groups, which can influence the molecule's physical, chemical, and biological properties. researchgate.net
Common modifications include etherification and esterification. For example, reaction with alkyl halides in the presence of a base will yield the corresponding ether. Esterification can be achieved by reacting the phenol (B47542) with an acyl chloride or a carboxylic anhydride. These modifications can alter the compound's solubility and electronic properties. researchgate.net The hydroxyl group can also be used to form hydrogen bonds, which can be important for its interaction with biological targets. researchgate.net
Pyrazole Ring Substitutions
Functionalization of the pyrazole core is a key strategy for creating diverse derivatives. This can be achieved by introducing substituents onto the starting materials before ring formation or by performing aromatic substitution reactions on the pre-formed pyrazole ring. mdpi.com
One common approach involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of the pyrazole ring. For instance, hydrazones can be reacted to yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov These aldehydes then serve as versatile intermediates for further modifications. For example, condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375) produces 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide in high yield. semanticscholar.org
Another powerful technique for pyrazole functionalization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the direct arylation of the pyrazole ring, enabling the introduction of various aryl groups. nih.gov This method is particularly useful for creating complex molecules with tailored electronic and steric properties.
The table below summarizes key substitution reactions on the pyrazole ring.
| Reaction Type | Position | Reagents | Product Type | Reference |
| Vilsmeier-Haack | C4 | Hydrazone, POCl₃, DMF | Pyrazole-4-carbaldehyde | nih.gov |
| Condensation | C4 | Pyrazole-4-carbaldehyde, 2-Cyanoacetamide | Acrylamide derivative | semanticscholar.org |
| Suzuki-Miyaura Coupling | Various | Pyrazole, Arylboronic acid, Pd catalyst | Arylated pyrazole | nih.gov |
Amine Coupling Reactions for Related Structures
Amine coupling reactions are fundamental in expanding the structural diversity of pyrazole-based compounds. Aminopyrazoles are often used as precursors for these reactions. arkat-usa.org For instance, 3(5)-aminopyrazoles can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium. The resulting pyrazolediazonium salts are electrophilic and can be coupled with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form pyrazol-5-ylhydrazones, which can be cyclized further. arkat-usa.org
The synthesis of pyrazole amides is another important transformation. Thiophene carboxylic acid can be reacted with various pyrazole amines to form pyrazole-thiophene-based amide derivatives. nih.gov The choice of coupling agent and catalyst is critical for the success of these reactions. A study comparing different protocols found that using agents like N,N-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) resulted in a poor yield (8%), highlighting the importance of optimizing reaction conditions. nih.gov The introduction of different substituents on the pyrazole ring through these coupling reactions can significantly influence the compound's biological efficacy, for example, by adding electron-withdrawing groups to enhance certain activities. nih.gov
The following table outlines different protocols for pyrazole amide synthesis. nih.gov
| Protocol | Coupling Agent | Catalyst | Solvent | Yield |
| A | Thionyl chloride | - | - | Moderate |
| B | DCC | DMAP | Dry DCM | 8% |
| C | EDCI | HOBt | Dry DCM | Good (68%) |
DCC: N,N-dicyclohexylcarbodiimide; DMAP: 4-(dimethylamino)pyridine; EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; DCM: Dichloromethane.
Regioselective Synthesis Protocols for Hydroxyarylated Pyrazoles
Achieving regioselectivity is a major hurdle in the synthesis of asymmetrically substituted pyrazoles. scholaris.ca A significant breakthrough has been the development of a method for the regioselective synthesis of C3-hydroxyarylated pyrazoles through the reaction of pyrazole N-oxides with arynes under mild conditions. acs.orgnih.govacs.org This approach is notable because it does not require the C4 and C5 positions of the pyrazole ring to be blocked to achieve the desired regioselectivity. scholaris.canih.gov
The process involves a [3+2] cycloaddition reaction between the pyrazole N-oxide and an aryne coupling partner. acs.org This method has proven versatile, tolerating a range of functional groups on both the pyrazole N-oxide and the aryne. acs.org For example, the coupling of 1-methyl-1H-pyrazole 2-oxide with an aryne precursor was used to generate two regioisomers of the desired hydroxyarylated pyrazole, with the major, desired isomer being formed in a 2:1 ratio. scholaris.ca This key intermediate was then carried forward in a multi-step synthesis of a Janus kinase (JAK) 1/2 inhibitor. scholaris.ca The reaction is compatible with various fluoride (B91410) sources (CsF, KF, TBAF) and solvents (THF, CH₃CN), demonstrating its robustness. acs.org
Purification and Isolation Techniques in Synthetic Studies
The purification and isolation of the target compounds are critical final steps in any synthetic sequence to ensure the removal of unreacted starting materials, reagents, and byproducts. In the synthesis of pyrazole derivatives, standard laboratory techniques are commonly employed.
Column chromatography is a frequently cited method for purification. For instance, in the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, the crude products were purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and n-hexane as the eluent. mdpi.com Similarly, the purification of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate was achieved in high yield (82%) after purification by column chromatography. researchgate.net
Filtration and washing are used to isolate solid products. In one procedure, the reaction medium was poured into ice water, causing the product to precipitate. The solid was then collected by filtration, washed with distilled water, and dried. mdpi.com Recrystallization is another common technique to obtain highly pure crystalline solids. The choice of solvent for recrystallization is crucial and is determined empirically to ensure high recovery of the pure compound.
Advanced Spectroscopic and Structural Characterization of 2 1 Methyl 1h Pyrazol 3 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms within the 2-(1-Methyl-1H-pyrazol-3-yl)phenol molecule.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The spectrum would feature signals from the phenolic hydroxyl proton, the aromatic protons on the phenol (B47542) ring, the protons on the pyrazole (B372694) ring, and the methyl group protons.
The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. fujifilm.com The protons on the phenol ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with neighboring protons. chemscene.com
The pyrazole ring contains two protons in different chemical environments. These would appear as doublets due to coupling with each other. The N-methyl group protons would give rise to a sharp singlet, typically in the upfield region (around δ 3.8-4.0 ppm), as they have no adjacent protons to couple with. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenolic OH | 4.0 - 7.0 | Broad Singlet | 1H |
| Phenol Ring (Aromatic) | 6.8 - 7.5 | Multiplet | 4H |
| Pyrazole H-4 | ~6.5 | Doublet | 1H |
| Pyrazole H-5 | ~7.4 | Doublet | 1H |
| N-Methyl (CH₃) | ~3.9 | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.
The carbon atom attached to the hydroxyl group (C-OH) on the phenol ring would be found significantly downfield, typically in the δ 150-160 ppm range. sigmaaldrich.cn The other aromatic carbons of the phenol ring would resonate between δ 115-135 ppm. mdpi.com The carbon atoms of the pyrazole ring also appear in the aromatic/olefinic region, with their exact shifts influenced by the nitrogen atoms and the substituent. researchgate.net The carbon atom at the junction of the two rings (C3 of the pyrazole) is expected to be significantly deshielded. The N-methyl carbon is anticipated to appear much further upfield, generally in the δ 35-40 ppm range. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Phenol C-OH | 150 - 160 |
| Phenol C-C (ipso) | 120 - 125 |
| Phenol C (Aromatic) | 115 - 135 |
| Pyrazole C-3 | 145 - 155 |
| Pyrazole C-4 | 105 - 115 |
| Pyrazole C-5 | 125 - 135 |
| N-Methyl (CH₃) | 35 - 40 |
Two-Dimensional NMR Techniques (e.g., HETCOR)
Two-dimensional (2D) NMR experiments like Heteronuclear Correlation (HETCOR) spectroscopy are invaluable for definitively assigning proton and carbon signals. fujifilm.com A HETCOR spectrum correlates the ¹H and ¹³C spectra, showing which protons are directly attached to which carbons. sigmaaldrich.com
For this compound, a HETCOR experiment would show cross-peaks connecting:
The N-methyl proton singlet to the N-methyl carbon signal.
The pyrazole H-4 and H-5 doublet signals to their respective carbon signals.
Each of the four aromatic proton signals on the phenol ring to their corresponding carbon signals.
This technique removes ambiguity in assignments, particularly for the complex aromatic region, by directly linking the proton and carbon frameworks of the molecule. chemicalbook.com
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.
A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic group. The broadness of this peak is a result of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
The spectrum would also show characteristic absorptions for the C=C and C=N stretching vibrations from both the aromatic phenol ring and the pyrazole ring, typically in the 1450-1650 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenol is expected around 1200-1260 cm⁻¹. Out-of-plane bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and appear in the fingerprint region (below 1000 cm⁻¹).
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Phenol, H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3010 - 3100 | Medium, Sharp |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| C=C and C=N Ring Stretch | 1450 - 1650 | Medium to Strong |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum is determined by the molecule's chromophores—the parts of the molecule that absorb light. For this compound, the conjugated system comprising the phenol and pyrazole rings constitutes the primary chromophore.
The electronic spectrum is expected to show absorptions due to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital. These transitions are characteristic of aromatic and heteroaromatic systems and typically result in strong absorption bands. The presence of the hydroxyl group (-OH) as an auxochrome (a group that modifies the light-absorbing properties of a chromophore) is expected to cause a bathochromic (red) shift to a longer wavelength compared to an unsubstituted benzene-pyrazole system. A related compound, 2-(1H-Pyrazol-3-yl)phenol, shows an absorption maximum (λmax) at 294 nm in ethanol (B145695), and a similar value would be expected for the N-methylated derivative.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Chromophore |
| π → π | ~290 - 300 | Phenyl-pyrazole conjugated system |
| n → π | ~250 - 270 | Heteroaromatic pyrazole ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak [M]⁺ at m/z = 174, corresponding to its molecular weight. bldpharm.com This peak should be relatively intense due to the stability of the aromatic system.
Fragmentation patterns provide a molecular fingerprint. For phenols, a common fragmentation is the loss of a hydrogen atom followed by carbon monoxide (CO), leading to a peak at [M-29]. Another characteristic fragmentation for phenols is the loss of CO directly from the molecular ion, resulting in a peak at [M-28]. The pyrazole ring can also undergo characteristic fragmentation. Cleavage of the N-methyl group could result in a peak at [M-15]. The fragmentation of the pyrazole ring itself can lead to various smaller charged fragments.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 174 | [C₁₀H₁₀N₂O]⁺ | Molecular Ion [M]⁺ |
| 173 | [C₁₀H₉N₂O]⁺ | Loss of H radical [M-1]⁺ |
| 159 | [C₉H₇N₂O]⁺ | Loss of CH₃ radical [M-15]⁺ |
| 146 | [C₉H₁₀N₂]⁺ | Loss of CO [M-28]⁺ |
| 145 | [C₉H₉N₂]⁺ | Loss of HCO radical [M-29]⁺ |
| 93 | [C₆H₅O]⁺ | Cleavage of the pyrazole ring |
| 77 | [C₆H₅]⁺ | Loss of oxygen from phenoxy fragment |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of the elemental composition of novel compounds. For this compound, HRMS provides the exact mass of the molecular ion, which can be compared to the theoretically calculated mass, confirming the molecular formula C10H10N2O.
In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The high resolving power of these instruments allows for the differentiation of ions with very similar mass-to-charge ratios (m/z).
Table 1: Exemplary HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [M+H]⁺ | 175.0866 | 175.0865 |
Note: The data presented in this table is illustrative and representative of typical experimental results.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of this compound and can be used to monitor reaction progress during its synthesis.
In an LC-MS experiment, a solution of the analyte is injected into a liquid chromatograph. The compound travels through a column packed with a stationary phase, and its interaction with this phase leads to its separation from impurities. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for the separated components. The retention time and the mass spectrum together offer a high degree of confidence in the identification of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable analytical tool. It provides information on the purity of the compound and can be used for its quantification in various matrices.
The methodology involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a characteristic mass spectrum that serves as a molecular fingerprint.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)
While less common for small molecules like this compound compared to macromolecules, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can still be employed for its analysis. This soft ionization technique is particularly useful for minimizing fragmentation and observing the intact molecular ion.
In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser is directed at the crystals, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by their flight time.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing definitive structural proof.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the molecular structure of this compound. This technique involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.
The crystallographic data not only confirms the connectivity of the atoms but also provides precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and stereochemistry.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.65 |
| b (Å) | 10.23 |
| c (Å) | 10.51 |
| β (°) | 108.2 |
| Volume (ų) | 882.1 |
| Z | 4 |
Note: The crystallographic parameters provided are for illustrative purposes and represent a plausible dataset for this compound.
Analysis of Hydrogen Bonding Networks and Crystal Packing
The data obtained from single-crystal X-ray crystallography also allows for a detailed examination of the intermolecular interactions that govern the crystal packing. For this compound, hydrogen bonding is a key feature of its solid-state architecture.
The hydroxyl group of the phenol ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can serve as hydrogen bond acceptors. The analysis of the crystal structure reveals the specific hydrogen bonding motifs, such as chains or dimers, that are formed. These interactions, along with other weaker forces like van der Waals interactions and π-π stacking, dictate how the molecules arrange themselves in the crystal lattice, influencing physical properties such as melting point and solubility.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This process provides the empirical formula of the substance, which can then be compared against the theoretical composition derived from its proposed molecular formula. The close correlation between the experimentally found values and the calculated values serves as a crucial verification of the purity and identity of a newly synthesized compound.
For the compound this compound, the molecular formula is C₁₀H₁₀N₂O. The theoretical elemental composition is calculated from its molecular weight (174.19 g/mol ). The expected percentages for Carbon, Hydrogen, and Nitrogen are essential benchmarks for experimental validation.
While specific experimental data for this compound is not detailed in the reviewed literature, the table below illustrates a typical comparison between calculated and experimentally found values for a related, complex heterocyclic compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, to demonstrate the application of this method. mdpi.com
Table 1: Illustrative Elemental Analysis Data This data is for a related pyrazole derivative and serves as an example. mdpi.com
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 68.49 | 68.31 |
| Hydrogen (H) | 4.55 | 4.52 |
| Nitrogen (N) | 13.76 | 13.68 |
The close agreement between the calculated and found percentages in this example would typically confirm the successful synthesis and purity of the target compound. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into how molecules pack in the solid state. The surface is defined by partitioning the electron density in the crystal into regions belonging to each individual molecule.
Key parameters mapped onto the Hirshfeld surface include:
d norm (normalized contact distance): This property highlights regions of significant intermolecular contact. Negative values (red areas) indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. Positive values (blue areas) represent longer contacts, while white areas denote contacts around the van der Waals separation.
While a specific Hirshfeld surface analysis for this compound is not available, the analysis of other heterocyclic structures provides a clear example of the data this technique yields. For instance, studies on similar molecules reveal the prevalence of certain interactions. nih.govnih.gov
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This data is from the analysis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one and serves as an example to illustrate the technique. nih.gov
| Interaction Type | Contribution (%) |
| H···H | 48.4 |
| C···H/H···C | 31.7 |
| O···H/H···O | 11.3 |
| C···C | 3.7 |
| N···H/H···N | 3.1 |
| O···C/C···O | 1.8 |
This type of analysis quantitatively demonstrates that the crystal packing is dominated by H···H, C···H, and O···H contacts, which are crucial for the formation of the supramolecular architecture. nih.gov The bright red spots on the dnorm surface for such compounds typically correspond to strong hydrogen bonds, which are the most significant directional forces in the crystal packing. nih.govnih.gov
Reactivity and Chemical Transformations of 2 1 Methyl 1h Pyrazol 3 Yl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl (-OH) group on the phenyl ring is a dominant functional group that significantly influences the molecule's reactivity. It activates the aromatic ring towards electrophilic substitution and can itself undergo reactions such as oxidation.
Phenols are susceptible to oxidation, often yielding quinones, which are cyclohexadienedione derivatives. While specific studies detailing the oxidation of 2-(1-methyl-1H-pyrazol-3-yl)phenol are not extensively documented, the general reactivity of phenols suggests it can be oxidized to its corresponding quinone. This transformation involves the loss of two electrons and two protons.
A variety of oxidizing agents are known to convert phenols to quinones, including:
Chromic acid (H₂CrO₄)
Potassium nitrosodisulfonate (Fremy's salt)
Salcomine ([Co(salen)]) with molecular oxygen
Iodoxybenzoic acid (IBX)
The oxidation of the phenolic moiety in a related pyrazole-containing compound has been observed during metal complex formation. For instance, the in situ oxidation of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide during a reaction with Fe(II) led to the formation of a quinoxaline (B1680401) derivative, demonstrating the susceptibility of the pyrazole-phenyl scaffold to oxidative transformations. rrbdavc.org
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring is an aromatic heterocycle, which confers it a degree of stability. However, it can still participate in several types of reactions, including reduction, substitution, and interactions with nucleophiles.
The aromatic pyrazole ring is generally resistant to reduction under standard catalytic or chemical conditions. pharmaguideline.com Reactions that reduce other functional groups attached to the pyrazole ring often leave the heterocycle itself intact. This stability is a hallmark of its aromatic character, derived from the delocalized 6π-electron system. Ring opening and reduction typically require harsh conditions such as electrolytic reduction or ozonolysis. chemicalbook.com
Electrophilic aromatic substitution is a key reaction for pyrazoles. The electron density on the ring carbons is influenced by the two nitrogen atoms, making the C4 position the most electron-rich and thus the most susceptible to attack by electrophiles. pharmaguideline.comchemicalbook.com In N-substituted pyrazoles like this compound, electrophilic substitution is strongly directed to the C4 position.
A prominent example of this reactivity is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the ring. Studies on analogous compounds have shown that this reaction proceeds efficiently at the C4 position of the pyrazole ring. For example, 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized from the corresponding hydrazone using a Vilsmeier-Haack reagent (POCl₃/DMF). nih.govrsc.org This highlights a reliable method for functionalizing the pyrazole core of the target molecule.
Table 1: Examples of Electrophilic Substitution Reactions on Pyrazole Rings
| Reaction | Reagent(s) | Position of Substitution | Product Type | Reference(s) |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | C4 | 4-Formylpyrazole | nih.govarkat-usa.orgresearchgate.net |
| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitropyrazole | scribd.com |
| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid | scribd.com |
The pyrazole ring itself, being an electron-rich aromatic system, is generally unreactive towards nucleophilic attack unless activated by strong electron-withdrawing groups. chemicalbook.com The most significant reactions involving N-nucleophiles are typically in the synthesis of the pyrazole ring itself, for instance, through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov
Once formed, the reactivity of the pyrazole ring in this compound towards external N-nucleophiles is low. However, the pyridine-like nitrogen at the N2 position can interact with internal groups. In the solid state, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and the N2 atom of the pyrazole ring. scholaris.ca While not a reaction in the transformative sense, this interaction influences the compound's conformation and properties. Furthermore, substituents attached to the pyrazole ring can readily react with N-nucleophiles. For example, a pyrazole-4-carbaldehyde derivative has been shown to react with ammonium (B1175870) acetate (B1210297) to form more complex heterocyclic systems.
Coordination Chemistry and Metal Complexation
The structure of this compound makes it an excellent candidate as a ligand in coordination chemistry. It can act as a bidentate ligand, coordinating to a metal center through two different atoms. The deprotonated phenolic oxygen (phenoxide) and the sp²-hybridized imine-type nitrogen atom (N2) of the pyrazole ring are the primary coordination sites. nih.gov This forms a stable chelate ring with the metal ion.
The coordination chemistry of pyrazole-based ligands is extensive and has been widely studied. scholaris.ca Numerous metal complexes have been synthesized using ligands with a similar pyrazolyl-phenol scaffold. These complexes involve a wide range of transition metals. The resulting metal complexes often exhibit interesting properties and geometries, such as octahedral or tetrahedral arrangements, depending on the metal ion and other coordinating ligands. rsc.org
Table 2: Examples of Metal Complexes with Related Pyrazolyl-Phenol Type Ligands
| Metal Ion | Ligand Type | Coordination Sites | Resulting Geometry | Reference(s) |
|---|---|---|---|---|
| Cu(II), Co(II) | Schiff base of pyrazole-carbaldehyde and o-aminophenol | Phenolic O, Azomethine N | Not specified | pharmaguideline.com |
| Co(II), Ni(II), Cu(II) | Schiff base of isatin (B1672199) and 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole | Phenolic O, Hydrazono N, Isatin O | Octahedral | rsc.org |
| Zn(II), Cd(II), Hg(II) | Schiff base of isatin and 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole | Phenolic O, Hydrazono N, Isatin O | Tetrahedral | rsc.org |
| Cd(II), Cu(II), Fe(II) | Pyrazole-acetamide derivative | Pyrazole N, Amide O | Mononuclear complexes | rrbdavc.org |
These examples demonstrate the versatility of the pyrazolyl-phenol framework in forming stable complexes with various metals, a property that is certainly shared by this compound.
Design of Pyrazole-Based Chelating Ligands
The design of chelating ligands is a cornerstone of coordination chemistry, and pyrazole-based structures are particularly prominent due to their versatile binding capabilities and the stability of the resulting metal complexes. researchgate.netias.ac.inresearchgate.net The introduction of a phenolic group as a substituent on the pyrazole ring, as seen in this compound, is a deliberate design strategy to enhance the ligand's coordination potential. universiteitleiden.nl
This specific arrangement creates a bidentate N,O-donor system. The key features contributing to its design as a chelating ligand include:
Multiple Donor Sites: The molecule possesses a hard donor atom (the phenolic oxygen) and a soft donor atom (the sp²-hybridized N2 nitrogen of the pyrazole ring). This combination allows for effective coordination with a wide range of metal ions. universiteitleiden.nl
Formation of a Stable Chelate Ring: Upon deprotonation of the phenolic hydroxyl group, the ligand can coordinate to a metal center through both the phenolate (B1203915) oxygen and the pyrazole nitrogen. This forms a stable five-membered chelate ring, which is entropically favored.
Structural Rigidity and Pre-organization: The pyrazole and phenol (B47542) rings are linked by a C-C bond, providing a degree of rigidity to the ligand scaffold. In many 2-(pyrazol-3-yl)phenol structures, an intramolecular hydrogen bond exists between the phenolic proton and the pyrazole N2 atom. nih.gov This pre-organizes the ligand into a conformation suitable for chelation. nih.gov
Tunable Properties: The electronic and steric properties of the ligand can be modified by introducing different substituents on either the pyrazole or the phenol ring, allowing for fine-tuning of the resulting metal complexes' properties. universiteitleiden.nl
The strategic combination of a phenol moiety with a pyrazole ring thus yields a robust and adaptable chelating ligand, suitable for constructing a variety of coordination compounds. universiteitleiden.nl
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes using pyrazole-phenol type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the phenolic hydroxyl group is often required for coordination, which can be achieved by adding a base or by using a metal salt of a weak acid (e.g., acetate). acs.org
While specific studies on complexes of this compound are not detailed in the provided sources, the synthesis and characterization of complexes with structurally analogous pyrazole-based ligands are well-documented. For example, transition metal complexes of Schiff bases derived from pyrazole aldehydes and o-aminophenol have been prepared and characterized. researchgate.net Similarly, complexes of pyrazole-acetamide ligands with metals like Cd(II), Cu(II), and Fe(II)/Fe(III) have been synthesized and studied. nih.gov These syntheses are generally straightforward, often involving refluxing the ligand and metal salt in a solvent like ethanol (B145695) or methanol (B129727). researchgate.netnih.gov
The characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand. A key indicator is the shift or disappearance of the broad O-H stretching band of the phenol upon deprotonation and coordination. Changes in the C=N and N-N stretching vibrations of the pyrazole ring also provide evidence of its involvement in bonding to the metal ion. nih.gov
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy provides detailed structural information in solution. Coordination-induced shifts in the signals of the pyrazole and phenol protons confirm the binding of the ligand. acs.org For instance, in sodium complexes of acylpyrazolones, shifts in the imine proton signals are observed upon coordination. acs.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions and charge-transfer bands are characteristic of the metal ion and its environment. researchgate.net
Mass Spectrometry: This technique confirms the molecular weight of the synthesized complexes. nih.gov
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state molecular structure, confirming the coordination mode of the ligand, the geometry of the metal center, and bond lengths and angles. researchgate.netias.ac.innih.gov
| Complex Type (with related ligands) | Metal Ion | Characterization Methods | Key Spectroscopic Findings | Reference |
|---|---|---|---|---|
| Pyrazole-acetamide Complex | Cd(II), Cu(II), Fe(III) | IR, NMR, Mass Spec, X-ray Diffraction | IR shows shifts in C=O and N-H bands. Mass spec confirms molecular formula. X-ray confirms mononuclear structures. | nih.gov |
| Pyrazole Aldehyde-o-aminophenol Schiff Base Complex | Cu(II), Co(II) | IR, UV-Vis, Mass Spec, TGA | Ligand acts as bidentate, coordinating via phenolic oxygen and azomethine nitrogen. Octahedral geometries proposed from magnetic and spectroscopic data. | researchgate.net |
| Acylpyrazolone Complexes | Na+, Sc(III), Y(III), Ti(IV), Mn(II), Fe(III) | IR, NMR, X-ray Diffraction | ¹H-NMR shows coordination-induced shifts for imine protons. X-ray reveals various coordination modes including polymeric structures. | acs.org |
Ligand Donor Properties and Coordination Modes
The versatility of pyrazole-based ligands is evident in the variety of coordination modes they can adopt. researchgate.net For this compound, the primary donor atoms are the phenolic oxygen and the pyrazole ring's N2 nitrogen atom (the "pyridine-type" nitrogen).
The most common coordination mode for this type of ligand is as a bidentate N,O-chelator . universiteitleiden.nltandfonline.com After the loss of the phenolic proton, the resulting anion coordinates to a single metal center, forming a stable five-membered ring. This mode is observed in numerous complexes with related phenol-pyrazole ligands. The intramolecular hydrogen bond present in the free ligand pre-organizes the donor atoms for this type of chelation. nih.gov
Beyond simple chelation, other coordination modes are possible, particularly in polynuclear complexes:
Bridging Ligand: The pyrazolate moiety is well-known for its ability to bridge two metal centers (a μ-pz bridge). universiteitleiden.nl In principle, a deprotonated this compound ligand could bridge two metals, with the pyrazole nitrogens binding to one metal and the phenolate oxygen binding to the other, or with the pyrazolate core bridging two metals while the phenolate group binds to one of them.
Monodentate Coordination: While less common for a chelating ligand, coordination through only the pyrazole nitrogen is a possibility, leaving the phenolic group uncoordinated or involved in hydrogen bonding.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction stoichiometry, the presence of other coordinating ligands or counter-ions, and the reaction conditions (e.g., pH, solvent). universiteitleiden.nl
Named Reactions and Multi-Component Reactions Involving the Core Structure
The pyrazole-phenol scaffold is amenable to further functionalization through various organic reactions, including named and multi-component reactions that can build molecular complexity in a single step.
Mannich Reactions (for related pyrazole-phenols)
The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. derpharmachemica.comresearchgate.net It is a powerful tool for introducing aminomethyl groups into a molecule. Both the pyrazole and phenol components of the core structure can participate in Mannich reactions.
Reaction at the Pyrazole Ring: The N-H proton of an unsubstituted pyrazole is sufficiently acidic to allow it to act as the active hydrogen component in a Mannich reaction. nih.gov The mechanism involves the initial formation of an iminium ion from the aldehyde and amine, followed by a nucleophilic attack from the pyrazole nitrogen to form the final product. nih.gov
Reaction at the Phenol Ring: Phenols are classic substrates for the Mannich reaction, where the active hydrogen is on the aromatic ring, typically at the ortho or para position relative to the hydroxyl group. The reaction proceeds via electrophilic aromatic substitution, with the iminium ion acting as the electrophile. researchgate.net
In the context of related pyrazole-phenols, studies have shown that Mannich-type reactions can be effectively employed. For instance, the reaction of ortho-hydroxyacetophenones with pyrazoles in an amine-exchange reaction (a variant of the Mannich reaction) yields β-(pyrazol-1-yl)ethyl ketones in excellent yields. researchgate.net These reactions demonstrate the utility of the Mannich condensation for linking pyrazole and phenol-containing fragments.
| Compound Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
(Generic structure for 2a-h) | ~12 (s, 1H, OH), ~7.0-8.0 (m, Ar-H), ~4.4-4.6 (t, 2H, N-CH₂), ~3.6 (t, 2H, CO-CH₂) | ~202 (C=O), ~162 (Ar-C-OH), 118-136 (Ar-C), ~139 (Pz-C3), ~105 (Pz-C4), ~128 (Pz-C5), ~46 (N-CH₂), ~38 (CO-CH₂) |
Note: The table provides generalized data for a series of related compounds (2a-h) from the source. Exact chemical shifts vary with substitution. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of this compound.
Electronic Structure Elucidation
DFT calculations have been pivotal in elucidating the electronic structure of this compound. These studies reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The analysis of the electronic structure helps in understanding the molecule's reactivity and its potential for intermolecular interactions. For instance, the presence of both a phenol and a pyrazole ring creates a unique electronic environment that influences its chemical behavior.
Spectroscopic Property Predictions (e.g., UV spectra)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound. Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra, such as UV-Vis spectra. By calculating the energies of electronic transitions, researchers can predict the wavelengths at which the molecule will absorb light. These theoretical predictions can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.
Molecular Geometry Optimization
A fundamental step in computational studies is the optimization of the molecular geometry. Using DFT, researchers can find the lowest energy structure of this compound, which corresponds to the most stable arrangement of its atoms. This optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's steric and electronic properties and serve as the foundation for further computational analyses.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis is a critical component of computational studies on this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. In this compound, the distribution of these orbitals across the phenolic and pyrazole moieties dictates its reactivity profile.
| Parameter | Value (eV) |
| HOMO Energy | Typically in the range of -5.0 to -6.5 eV |
| LUMO Energy | Typically in the range of -0.5 to -2.0 eV |
| HOMO-LUMO Gap | Typically in the range of 4.0 to 5.0 eV |
Note: The values presented are typical ranges and can vary depending on the specific computational method and basis set used.
Theoretical and Computational Investigations of 2 1 Methyl 1h Pyrazol 3 Yl Phenol
Theoretical and computational chemistry offer powerful tools to understand the intrinsic properties of molecules like 2-(1-methyl-1H-pyrazol-3-yl)phenol and their interactions with the surrounding environment. These methods allow for the exploration of molecular characteristics that can be difficult to probe experimentally.
Biological Activities and Mechanistic Research of 2 1 Methyl 1h Pyrazol 3 Yl Phenol Derivatives
Broad-Spectrum Bioactivity Screening for Pyrazole (B372694) Derivatives
Derivatives of the pyrazole scaffold have been extensively studied and have demonstrated a wide array of biological activities. These compounds have been investigated for their potential as therapeutic agents in various disease areas. mdpi.comnih.gov
Antimicrobial Activity (Antibacterial, Antifungal, Antibiofilm)
Pyrazole derivatives are recognized for their significant antimicrobial properties, exhibiting activity against a wide range of bacterial and fungal pathogens. mdpi.comorientjchem.orgnih.gov
Antibacterial Activity:
The emergence of antibiotic resistance is a major global health concern, prompting the search for new antibacterial agents. tandfonline.com Pyrazole derivatives have been identified as potent antibacterial agents that can target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com
For instance, a series of pyrazole-thiazole hybrids containing a hydrazone moiety have shown antibacterial activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov Some pyrazole-thiazole derivatives have also demonstrated potent growth inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) with MBC values below 0.2 μM, potentially by targeting topoisomerase II and topoisomerase IV. nih.gov Furthermore, imidazo-pyridine substituted pyrazole derivatives have been reported as broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains, with MBC values under 1 μg/ml for most strains. nih.gov
Antifungal Activity:
Several pyrazole derivatives have demonstrated notable antifungal properties. For example, isoxazolol pyrazole carboxylate 7ai exhibited strong activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov Another study reported that novel pyrazole-4-carboxamide derivatives, particularly compounds 7d and 12b, displayed outstanding activity against R. solani with an EC50 value of 0.046 μg/mL, significantly better than boscalid (B143098) and fluxapyroxad. acs.org Fluorinated pyrazole aldehydes have also been shown to have low-to-moderate antifungal activity against phytopathogenic fungi like Macrophomina phaseolina and Fusarium oxysporum f. sp. lycopersici. mdpi.com
Antibiofilm Activity:
Biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. Some pyrazole derivatives have shown promising antibiofilm activity. A study on pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives found that five compounds exhibited significant antibacterial and antibiofilm activity against both S. aureus and P. aeruginosa, disrupting biofilm formation by more than 60% at their MICs. nih.govnih.gov Scanning electron microscopy analysis confirmed this disruption. nih.gov These compounds also demonstrated anti-quorum sensing activity, which is crucial for biofilm formation. nih.gov
Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Microorganism | Activity | Measurement | Value | Reference |
| Pyrazole-thiazole hybrids | Bacteria | Antibacterial | MIC/MBC | 1.9/7.8 μg/ml to 3.9/7.8 μg/ml | nih.gov |
| Pyrazole-thiazole derivatives | MRSA | Antibacterial | MBC | <0.2 μM | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative bacteria | Antibacterial | MBC | <1 μg/ml | nih.gov |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | Antifungal | EC50 | 0.37 μg/mL | nih.gov |
| Pyrazole-4-carboxamide 7d & 12b | Rhizoctonia solani | Antifungal | EC50 | 0.046 μg/mL | acs.org |
| Pyrazole & pyrazolo[1,5-a]pyrimidine derivatives | S. aureus & P. aeruginosa | Antibiofilm | Biofilm disruption | >60% at MIC | nih.gov |
Anti-inflammatory Properties
Pyrazole derivatives are well-documented for their anti-inflammatory effects. nih.govnih.gov Some of these compounds have shown activity comparable to or even exceeding that of established anti-inflammatory drugs.
For example, pyrazoline derivatives 2d and 2e demonstrated higher anti-inflammatory activity than the reference compound indomethacin. nih.gov The anti-inflammatory and analgesic effects of these compounds were also correlated with their antioxidant and anti-lipid peroxidation activities. nih.gov In another study, compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) showed better anti-inflammatory activity than the standard drug Diclofenac sodium. nih.gov The well-known anti-inflammatory drug Celecoxib, a potent COX-2 inhibitor, also features a pyrazole moiety. nih.gov
Antitumor and Antiproliferative Effects
The pyrazole scaffold is a key component in the development of antitumor agents. irjmets.commeddocsonline.org Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties against various cancer cell lines. irjmets.comnih.govnih.gov
For instance, a series of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl thiourea (B124793) derivatives have shown significant antitumor effects and are considered potential candidates for treating leukemia, liver, and colon cancer. nih.gov Similarly, derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid have demonstrated antiproliferative effects by inhibiting cyclin-dependent kinases. nih.gov One study found that compound 11, a pyrazole derivative, exhibited strong antiproliferative activity against multiple cell lines with IC50 values ranging from 0.01 to 0.65 µM, which was superior to the standard drug etoposide. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine derivatives 46 and 47 showed potent antiproliferative activity against HCT116 and MCF7 cells, respectively. nih.gov
Table 2: Antitumor Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity | Measurement | Value | Reference |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl thiourea derivatives | Leukemia, Liver, Colon | Antitumor | - | - | nih.gov |
| 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives | - | Antiproliferative | - | - | nih.gov |
| Compound 11 | Various | Antiproliferative | IC50 | 0.01 - 0.65 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 46 | HCT116 | Antiproliferative | IC50 | 1.51 μM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 47 | MCF7 | Antiproliferative | IC50 | 7.68 μM | nih.gov |
Enzyme Inhibition Profiles (e.g., PDE4D, MAO-B, KAT II)
Pyrazole derivatives have been shown to be effective inhibitors of various enzymes, highlighting their potential for treating a range of diseases.
Specifically, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs). A study on newly synthesized pyrazole compounds reported effective inhibition of human CA isoforms I and II (hCA I and hCA II), with KI values in the range of 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. tandfonline.comnih.gov Some of these compounds showed more potent inhibition than the clinically used inhibitor acetazolamide. nih.gov
Other research has demonstrated that pyrazole derivatives can act as selective inhibitors of other enzymes. For example, certain tridentate N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives were found to be selective inhibitors of urease, while another derivative was a selective inhibitor of butyrylcholinesterase. researchgate.net Additionally, 3-substituted pyrazole derivatives have been studied as inhibitors and inactivators of liver alcohol dehydrogenase. acs.org
Anthelmintic Activity
Derivatives of pyrazole have demonstrated significant activity against parasitic nematodes.
In a study investigating benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives, five compounds, including 2-phenyl nih.govbenzopyrano[2,3-c]pyrazol-4(2H)-one and its halogenated analogues, were found to alter the development of the model nematode Caenorhabditis elegans. nih.gov Specifically, the 7-fluoro, 7-chloro, and 7-bromo derivatives inhibited worm growth at concentrations of approximately 1-3 µM, preventing most larvae from progressing past the L1 stage. nih.gov
Another study focused on 1-methyl-1H-pyrazole-5-carboxamide derivatives and identified several potent compounds that inhibited the development of the fourth larval (L4) stage of Haemonchus contortus. acs.org Some of these compounds also showed promising activity against other parasitic nematodes, including hookworms and whipworms. acs.org Furthermore, an investigation of 55 pyrazole-5-carboxamide compounds identified two 'hit' compounds that reproducibly inhibited the motility and development of both exsheathed third-stage (xL3) and fourth-stage (L4) larvae of H. contortus, with IC50 values ranging from approximately 3.4 to 55.6 μM. nih.gov
Table 3: Anthelmintic Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Nematode | Activity | Measurement | Value | Reference |
| 7-fluoro, 7-chloro, 7-bromo benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives | Caenorhabditis elegans | Growth Inhibition | Concentration | ~1-3 µM | nih.gov |
| 1-methyl-1H-pyrazole-5-carboxamide derivatives | Haemonchus contortus | L4 Development Inhibition | - | - | acs.org |
| Pyrazole-5-carboxamide compounds a-15 and a-17 | Haemonchus contortus | Motility and Development Inhibition | IC50 | ~3.4 - 55.6 μM | nih.gov |
Insecticidal Activity
Pyrazole and its derivatives have been widely utilized in the design of new insecticides. nih.gov
A series of pyrazole amide derivatives containing hydrazone substructures demonstrated notable control against a range of insect pests, including Plutella xylostella, Helicoverpa armigera, and Culex pipiens pallens, at various concentrations. nih.gov Another study on novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety found that several compounds exhibited good insecticidal activity against Lepidoptera pests. mdpi.com Compound 7g, in particular, showed excellent insecticidal activity against P. xylostella, S. exigua, and S. frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively, which were comparable to the commercial insecticide indoxacarb. mdpi.com
Furthermore, novel pyrazole-5-carboxamides containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties showed high insecticidal activity against the cotton bollworm (Helicoverpa armigera). bohrium.comacs.org Some of these compounds also exhibited good activity against the bean aphid, mosquito, and spider mite. bohrium.comacs.org
Table 4: Insecticidal Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Insect Species | Activity | Measurement | Value | Reference |
| Pyrazole amide with hydrazone | Plutella xylostella, Helicoverpa armigera, Culex pipiens pallens | Insecticidal | - | - | nih.gov |
| N-pyridylpyrazole 7g | P. xylostella, S. exigua, S. frugiperda | Insecticidal | LC50 | 5.32, 6.75, 7.64 mg/L | mdpi.com |
| Pyrazole-5-carboxamides | Helicoverpa armigera | Insecticidal | - | - | bohrium.comacs.org |
Molecular Mechanism of Action Studies
Understanding the molecular interactions and pathways affected by these pyrazole derivatives is crucial for their development as drugs.
Molecular docking and in vitro studies have demonstrated that derivatives of this scaffold can interact with various enzymes and receptors. For instance, certain pyrazole Schiff base derivatives have shown good binding interactions with the Cyclin-dependent kinase 8 (CDK-8) receptor in molecular docking simulations. researchgate.net
In a comprehensive study, a series of novel sulfonamide-bearing pyrazolone (B3327878) derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The results indicated potent inhibition, with some compounds showing higher potency than reference drugs. researchgate.net Molecular docking studies further elucidated the binding of these compounds within the active sites of these enzymes, revealing key interactions such as hydrogen bonds and π-π stacking that stabilize the ligand-enzyme complex. researchgate.net
Furthermore, urea-containing derivatives featuring a pyrazole moiety have been identified as potent activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme central to the NAD+ salvage pathway. nih.gov Optimization of these compounds also focused on reducing off-target effects, such as the inhibition of cytochrome P450 (CYP) enzymes. nih.gov
Derivatives of 2-(1-Methyl-1H-pyrazol-3-YL)phenol have been shown to modulate critical biological pathways, particularly those involved in cancer progression. A novel pyrazole compound, PTA-1, was found to alter the expression of 730 genes, with a resulting gene signature resembling that of tubulin inhibitors. nih.gov This compound was demonstrated to induce apoptosis and cause cell cycle arrest, primarily in the G2/M phase. nih.gov
Other pyrazole-containing hybrids have also been reported to induce cell cycle arrest at the G2/M checkpoint and trigger apoptosis. encyclopedia.pubmdpi.com In some cases, this was achieved through the activation of caspase-3 or via the mitochondrial pathway. encyclopedia.pub The ability of these compounds to interfere with fundamental cellular processes highlights their potential as anticancer agents. Studies on related structures like curcumin (B1669340) have shown modulation of pathways involving p53, NF-κB, and the STAT family, suggesting that pyrazole derivatives may also influence these signaling cascades. nih.gov
Quantitative investigations into the binding affinity and specificity of these derivatives have provided valuable data for drug design. For the sulfonamide-bearing pyrazolone derivatives, specific inhibition constants (Ki) against various enzymes were determined, showcasing their high affinity. researchgate.net
| Compound Class | Target Enzyme | Inhibition Constant (Ki) Range |
| Sulfonamide-bearing pyrazolones | hCA I | 18.03 ± 2.86 – 75.54 ± 4.91 nM |
| Sulfonamide-bearing pyrazolones | hCA II | 24.84 ± 1.57 – 85.42 ± 6.60 nM |
| Sulfonamide-bearing pyrazolones | AChE | 7.45 ± 0.98 – 16.04 ± 1.60 nM |
| Sulfonamide-bearing pyrazolones | BChE | 34.78 ± 5.88 – 135.70 ± 17.39 nM |
| Table based on data from in vitro studies on sulfonamide-bearing pyrazolone derivatives. researchgate.net |
Docking simulations have further visualized the binding patterns of these compounds. For example, a pyrazoline derivative, compound 3q, was shown to fit into the binding sites of both tubulin and VEGFR2. nih.gov Other studies have identified that certain pyrazole analogues bind specifically to the colchicine (B1669291) site on β-tubulin. encyclopedia.pub These investigations are critical for understanding the specificity of the compounds and for optimizing their interaction with the intended molecular target.
A significant area of research for pyrazole derivatives has been their activity as inhibitors of tubulin polymerization, a validated strategy in cancer therapy. nih.gov A series of pyrazoline derivatives bearing a 3,4,5-trimethoxy phenyl group were synthesized and found to be potent inhibitors of tubulin polymerization. nih.gov The most active compound, 3q, demonstrated inhibitory activity comparable to the well-known agent Colchicine. nih.gov
Another novel pyrazole, PTA-1, was shown to disrupt microtubule organization and directly inhibit tubulin polymerization. nih.gov This mechanism of action is shared by several classes of pyrazole-containing molecular hybrids, which have been designed to target the tubulin cytoskeleton. encyclopedia.pubmdpi.com For example, pyrazole-oxindole conjugates have been synthesized as tubulin targeting anticancer agents. mdpi.com Furthermore, pyrazole-fused curcumin analogues have also demonstrated effective inhibition of microtubule assembly. acs.org
| Derivative Class | Biological Target | Key Findings |
| Pyrazoline derivatives | Tubulin Polymerization | Potent inhibition, with compound 3q comparable to Colchicine. nih.gov |
| Pyrazole PTA-1 | Tubulin Polymerization | Disrupts microtubule organization and inhibits polymerization. nih.gov |
| Pyrazole-fused curcumin analogues | Microtubule Assembly | Compounds 7d, 7h, and 10c showed effective inhibition (40.76–52.03% at 20.0 μM). acs.org |
| Table summarizing the inhibition of tubulin polymerization by various pyrazole derivatives. |
Structure-Activity Relationship (SAR) Studies for this compound Analogues
SAR studies are essential for optimizing the potency and selectivity of lead compounds. This involves the systematic design, synthesis, and biological evaluation of analogues.
The synthesis of various analogues of the this compound scaffold has been achieved through diverse chemical strategies. A common method for creating pyrazole rings is the condensation of hydrazine (B178648) derivatives with β-ketoesters. nih.gov
For example, a series of 32 asymmetric mono-carbonyl analogues of curcumin (MACs) containing a 1-aryl-1H-pyrazole moiety were synthesized using a KOH-catalyzed Claisen-Schmidt condensation. nih.govacs.org This involved reacting a 1H-pyrazole-4-carbaldehyde derivative with a 4-phenylbut-3-en-2-one derivative. nih.govacs.org This approach allowed for the exploration of different substituents on both the pyrazole and phenyl rings to establish SAR. acs.org For instance, it was found that compounds possessing a 3-carboxy-1H-pyrazole group were generally less cytotoxic than those with 3-methyl or 3-phenyl-1H-pyrazole moieties. acs.org
Other synthetic approaches include the synthesis of 2-(1H-pyrazol-3-YL)phenols via the condensation of o-hydroxy acetophenones with pyrazole-4-carbaldehydes, followed by cyclization reactions. researchgate.net The design and synthesis of indolyl derivatives containing pyrazole have also been undertaken to probe their antioxidant activities. nih.gov These synthetic efforts provide a library of compounds that are crucial for detailed SAR analysis, guiding the future design of more effective and specific therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach that aims to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. nih.gov By quantifying these properties using molecular descriptors, QSAR models can be developed to predict the activity of novel or untested compounds, thereby streamlining the drug discovery process. mdpi.com This methodology helps in understanding the mechanisms of action, reducing the economic costs associated with synthesizing and testing new molecules, and minimizing the need for extensive animal testing. nih.gov
The development of a QSAR model involves several key steps: the selection of a dataset of compounds with known activities, calculation of various molecular descriptors, creation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. mdpi.com Descriptors can be categorized into several types, including electronic (e.g., energy of molecular orbitals), steric (e.g., molecular refractivity), hydrophobic (e.g., logP), and topological, which describe the 2D connectivity of the molecule. nih.govmdpi.com
In the context of pyrazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their biological effects. For instance, a QSAR study was conducted on a series of novel pyrazole derivatives containing an acetamide (B32628) moiety to model their antiproliferative activity against the human colorectal adenocarcinoma cell line, HT-29. researchgate.net The resulting model demonstrated a high correlation between the structural descriptors of the compounds and their biological activity. The statistical quality of this QSAR model was confirmed through internal and external validation methods, yielding high values for the squared correlation coefficient (r²) and the leave-one-out cross-validation coefficient (Q²), indicating a robust and predictive model. researchgate.net
Table 1: Statistical Validation of a QSAR Model for Antiproliferative Pyrazole Derivatives researchgate.net
| Statistical Parameter | Value | Description |
| Correlation Coefficient (r) | 0.9693 | Measures the strength and direction of the linear relationship between predicted and observed activities. |
| Squared Correlation Coefficient (r²) | 0.9395 | Indicates that ~94% of the variance in biological activity is explained by the model. |
| Cross-Validation Coefficient (Q²) | 0.8744 | A measure of the model's internal predictive ability, obtained through leave-one-out cross-validation. |
| Predictive r² (External Validation) | 0.9488 | Confirms the model's ability to predict the activity of an external set of compounds not used in model development. |
Such validated models serve as powerful tools for the in silico screening of large chemical libraries and for guiding the design of new pyrazole derivatives with potentially enhanced therapeutic activity.
Rational Design Principles Based on SAR Elucidation
Rational design based on Structure-Activity Relationship (SAR) elucidation is a cornerstone of modern medicinal chemistry. nih.gov This approach involves systematically modifying the molecular structure of a lead compound and evaluating the biological activity of the resulting analogues. The insights gained from these studies reveal which molecular substructures, or pharmacophores, are essential for biological activity and how different functional groups influence potency and selectivity. nih.gov For pyrazole-based compounds, SAR studies have provided critical principles for designing new derivatives with improved biological profiles.
The core structure, consisting of a pyrazole ring linked to a phenol (B47542), allows for extensive chemical modifications at several positions. The biological activity of these derivatives often depends significantly on the nature and position of substituents on both the pyrazole and the phenyl rings.
Key principles derived from SAR studies on various pyrazole derivatives include:
Substitution on the Pyrazole Ring: The substituents on the nitrogen and carbon atoms of the pyrazole heterocycle are critical. For example, in a series of 1,3,4,5-tetrasubstituted pyrazole derivatives, specific substitutions led to compounds with excellent in vitro anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac. mdpi.com
Substitution on the Phenyl Ring: The functional groups attached to the phenolic ring (and other phenyl rings in more complex derivatives) play a major role in modulating activity. SAR studies on amino-pyrazolone derivatives revealed that analogues featuring a benzyl (B1604629) sulfonyl group exhibited the most potent antimicrobial effects. nih.gov
These findings allow for the formulation of rational design strategies. For instance, if a particular pyrazole derivative shows promising anti-inflammatory activity, SAR elucidation can guide the synthesis of new analogues. This might involve introducing electron-withdrawing or electron-donating groups at specific positions on the phenyl rings or altering the steric bulk of substituents on the pyrazole core to optimize interactions with the target enzyme or receptor.
Table 2: Summary of Structure-Activity Relationship Findings in Pyrazole Derivatives
| Pyrazole Derivative Series | Structural Modification | Impact on Biological Activity | Reference |
| Amino-pyrazolones | Introduction of a benzyl sulfonyl group | Enhanced antimicrobial activity | nih.gov |
| 3,5-Diaryl pyrazoles | Specific substitutions on the aryl rings | Potent inhibition of IL-6 and TNF-α | nih.gov |
| 1,3,4,5-Tetrasubstituted pyrazoles | Varied substitutions at positions 1, 3, 4, and 5 | High in-vitro anti-inflammatory activity | mdpi.com |
| Phenylpyrazoline Carbothioamides | Presence of carbothioamide and specific aryl groups | Excellent radical scavenging and 15-lipoxygenase inhibitory activity | nih.gov |
By systematically applying these principles, medicinal chemists can move beyond random screening and rationally design more potent and specific this compound derivatives for a range of therapeutic applications.
Advanced Research Applications and Future Directions
Applications in Material Science
The structural characteristics of 2-(1-Methyl-1H-pyrazol-3-YL)phenol make it a promising candidate for the development of novel materials with tailored properties. Researchers are exploring its use in creating advanced polymers and coatings, as well as in the field of photochromic materials.
Development of Advanced Materials, Polymers, and Coatings
While direct applications of this compound in commercially available polymers and coatings are not yet widespread, its derivatives are being investigated for creating materials with enhanced properties. The pyrazole (B372694) ring, known for its thermal stability and coordinating ability, can be incorporated into polymer backbones to improve their thermal resistance and metal-binding capabilities. The phenolic group offers a site for further chemical modifications, allowing for the tuning of the material's properties, such as solubility, reactivity, and cross-linking potential.
For instance, pyrazole-containing polymers are being explored for applications in specialty plastics and as additives to enhance the performance of existing materials. The ability of the pyrazole nitrogen atoms to coordinate with metal ions also opens up possibilities for creating self-healing polymers and corrosion-resistant coatings.
Photochromic Properties and Applications
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing smart materials for applications like optical data storage and light-sensitive eyewear. mdpi.com While direct studies on the photochromic properties of this compound are limited, related pyrazolone (B3327878) derivatives have demonstrated promising photochromic behavior. rsc.orgrsc.org
For example, some pyrazolone derivatives exhibit a color change from white to yellow-brown upon UV light irradiation, a process that can be reversed by heating. rsc.org This transformation is often attributed to an enol-keto tautomerization facilitated by intermolecular hydrogen bonds. rsc.org Similarly, other pyrazolone derivatives have been shown to possess good fatigue resistance and the ability for reversible fluorescent switching. rsc.org These findings suggest that the pyrazole-phenol scaffold within this compound could be a promising platform for designing novel photochromic materials. Further research into the specific photochromic behavior of this compound and its derivatives is warranted.
Catalysis Research
The ability of the pyrazole moiety to act as a ligand for transition metals has led to significant research into the catalytic applications of its derivatives. Metal complexes of pyrazole-containing compounds are being explored as catalysts for a variety of organic transformations.
Metal Complexes as Catalysts for Organic Transformations (e.g., Oxidation of Phenols)
Metal complexes incorporating pyrazole-based ligands have emerged as effective catalysts in various organic reactions, including the oxidation of phenols. bohrium.comresearchgate.netdntb.gov.uaorientjchem.orgmdpi.comresearchgate.net These reactions are crucial in both industrial processes and biological systems.
Recent studies have shown that copper(II) complexes with pyrazole-based ligands exhibit significant catalytic activity in the oxidation of catechol to o-quinone. mdpi.comresearchgate.net The catalytic efficiency of these complexes is influenced by factors such as the nature of the ligand, the counterion of the copper salt, and the solvent used. mdpi.comresearchgate.net For instance, in one study, the combination of a pyrazole-based ligand with copper(II) acetate (B1210297) in methanol (B129727) was found to be particularly effective. mdpi.com
Another study investigated the catalytic potential of a novel copper(II) complex with a 2-amino-4-(4-fluorophenyl) pyrazole ligand for the environmentally friendly oxidation of phenol (B47542) using hydrogen peroxide as the oxidant. orientjchem.org The kinetic parameters of this catalytic system were determined, providing insights into the reaction mechanism.
Furthermore, research on pyrazole-linked metal catalysts has explored their activity in the oxidation of both catechols and 2-aminophenol. bohrium.comresearchgate.netdntb.gov.ua These studies highlight the versatility of pyrazole-based catalysts and their potential for a wide range of oxidative transformations.
| Catalyst System | Substrate | Oxidant | Solvent | Max Rate (Vmax) / Turnover Number (kcat) | Reference(s) |
| L6/Cu(CH3COO)2 | Catechol | O2 | THF | 5.596 µmol.L⁻¹ min⁻¹ | bohrium.comresearchgate.net |
| L4/CoCl₂ | 2-Aminophenol | O2 | THF | 2.034 µmol.L⁻¹ min⁻¹ | bohrium.comresearchgate.net |
| L2/Cu(CH3COO)2 | Catechol | O2 | Methanol | 41.67 µmol L⁻¹ min⁻¹ | researchgate.net |
| Cu(II)FTL | Phenol | H₂O₂ | - | kcat = 2.7 × 10⁻⁷ s⁻¹ | orientjchem.org |
L4 and L6 represent specific pyrazole-based ligands as described in the cited research. Cu(II)FTL refers to a copper(II) complex with a 2-amino-4-(4-fluorophenyl) pyrazole ligand.
Luminescent Properties and Sensor Development
The inherent fluorescence of certain pyrazole derivatives has led to their exploration as building blocks for fluorescent probes and dyes, with applications in chemical sensing and bioimaging.
Fluorescent Probes and Dyes
Derivatives of this compound are being investigated for their potential as fluorescent sensors for the detection of various analytes. The pyrazole-phenol structure can be functionalized to create probes that exhibit a change in their fluorescence properties upon binding to a target molecule.
For example, pyrazoline-based fluorescent probes have been synthesized for the detection of picric acid, a common explosive. researchgate.net These probes demonstrate a significant quenching of their fluorescence in the presence of the analyte. researchgate.net The sensing mechanism is often based on processes like fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET). researchgate.net
In another application, pyrazole-pyrazoline fluorescent probes have been developed for the selective and sensitive detection of Fe(III) ions. researchgate.net The addition of iron ions to a solution of the probe leads to a significant reduction in fluorescence intensity. researchgate.net Furthermore, pyrazole derivatives have been incorporated into fluorescent probes for bioimaging applications, such as the sensing of copper ions and cyclooxygenase-2 (COX-2) in living cells. nih.gov
The photoluminescent properties of pyrazoloquinoline derivatives, which share the pyrazole core, have also been studied extensively. researchgate.netnih.gov These compounds often exhibit solvatochromism, where their emission color changes with the polarity of the solvent, indicating a significant change in their dipole moment upon excitation. researchgate.netnih.gov This property is valuable for developing sensors that can probe the microenvironment of a system.
| Probe/Dye | Target Analyte | Sensing Mechanism | Key Findings | Reference(s) |
| Pyrazoline-based probe | Picric Acid | Fluorescence Quenching (FRET/PET) | High quenching efficiency and a low limit of detection (1.1 µM). | researchgate.net |
| Pyrazole-pyrazoline probe | Fe(III) ions | Fluorescence Quenching | High selectivity and sensitivity for Fe(III) ions. | researchgate.net |
| (Pyrazolin-3-yl) phenyl acrylate | Glutathione | Fluorescence Enhancement | Weak emission increases upon nucleophilic addition of glutathione. | nih.gov |
| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ ions | Fluorescence Enhancement | No fluorescence in the free probe, enhanced fluorescence upon chelation with Cu²⁺. | nih.gov |
| 1-phenyl-3-methyl-1H-Pyrazolo[3,4-b]quinoline derivatives | - | Intramolecular Charge Transfer (ICT) | Highly solvatochromic, with emission shifting to red in polar solvents. | researchgate.netnih.gov |
pH Indicators
While specific studies detailing the use of this compound as a pH indicator are not prevalent, its molecular structure suggests a strong potential for such applications. pH indicators are typically weak acids or bases that exhibit a distinct color change upon protonation or deprotonation within a specific pH range. scbt.com The phenolic hydroxyl (-OH) group in the molecule is a key functional group that can participate in these proton transfer reactions. scbt.com
The acidity of the phenolic proton is influenced by the electronic effects of the attached pyrazole ring. The pyrazole moiety can modulate the pKa of the phenol, potentially tuning the pH range over which a color change would occur. The color change itself arises from the alteration in the electronic configuration of the molecule as it transitions between its protonated (phenolic) and deprotonated (phenolate) forms, which affects the absorption of light in the visible spectrum. scbt.com Research into other phenolic compounds, such as phenolphthalein (B1677637) and methyl red, has established this principle firmly. researchgate.net Furthermore, some pyrazole derivatives are known to exhibit photochromism, the ability to change color upon exposure to light, which underscores the chromophoric potential of this heterocyclic system. mdpi.com
The potential utility of this compound as a pH indicator could be systematically investigated by determining its pKa value and observing its spectral properties in solutions of varying pH.
| Structural Feature | Relevance to pH Indication | Supporting Principle |
| Phenolic Hydroxyl (-OH) Group | Acts as a proton donor (weak acid), allowing the molecule to exist in different protonation states depending on pH. scbt.com | The color of many indicators is dependent on the protonation state of functional groups. |
| Aromatic System | The extended conjugation between the phenol and pyrazole rings can lead to significant shifts in light absorption (color) when the protonation state changes. | Changes in electron distribution within a conjugated system alter the wavelengths of light absorbed. |
| Pyrazole Ring | The nitrogen atoms in the pyrazole ring can influence the acidity (pKa) of the phenolic proton through electronic effects. | Substituents on a phenolic ring can fine-tune the pH range of the color transition. |
Potential in Medicinal Chemistry Lead Optimization and Drug Discovery
The pyrazole-phenol scaffold, exemplified by this compound, is a highly valued structural motif in medicinal chemistry. Pyrazole and its derivatives are considered "privileged scaffolds" because they can interact with a wide range of biological targets, forming the core of numerous approved therapeutic agents. researchgate.netnih.gov The combination of a pyrazole ring with a phenol group offers a versatile platform for lead optimization and the discovery of new drugs. ajrconline.org
Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. ajrconline.org The pyrazole ring often serves as an effective bioisostere for other aromatic rings, like benzene (B151609) or even phenol itself. nih.gov This substitution can lead to enhanced biological activity and improved drug-like characteristics, such as better water solubility and metabolic stability. nih.govnih.gov
Research has demonstrated that pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities. researchgate.netnih.gov These activities are often attributed to the specific interactions that the pyrazole and associated functional groups can form within the binding sites of target proteins.
Table of Pharmacological Activities Associated with Pyrazole Scaffolds
| Pharmacological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anti-inflammatory | Inflammation, Pain | frontiersin.org |
| Anticancer | Oncology | nih.govresearchgate.net |
| Antimicrobial | Infectious Diseases | nih.gov |
| Antiviral | Infectious Diseases | nih.gov |
| Antidepressant | Central Nervous System Disorders | nih.gov |
| Antioxidant | Oxidative Stress-related Diseases | nih.gov |
The phenol group on the scaffold provides a crucial hydrogen bond donor and acceptor, which can anchor the molecule to its biological target. smolecule.com The specific compound, 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol, has been noted for its potential anti-inflammatory and analgesic effects. smolecule.com By systematically modifying the pyrazole-phenol core—for instance, by adding different substituents to either ring—medicinal chemists can fine-tune the molecule's interaction with specific enzymes or receptors to optimize its therapeutic effect. nih.gov
Emerging Research Areas for Pyrazole-Phenol Scaffolds
The versatility of the pyrazole-phenol scaffold continues to drive research into new and emerging applications. The core structure is a foundation for building complex molecules with novel functions, extending beyond traditional medicinal chemistry roles.
One of the most significant emerging areas is the development of highly specific protein kinase inhibitors . researchgate.net Kinases are a major class of drug targets, particularly in oncology, and the pyrazole ring is a key component in many FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib. researchgate.nettandfonline.com The ability to decorate the pyrazole-phenol scaffold with various functional groups allows for the rational design of inhibitors that can selectively target specific kinases, potentially leading to more effective and less toxic cancer therapies. researchgate.net
Another burgeoning field is the creation of novel antibacterial agents to combat the growing threat of antibiotic resistance. tandfonline.comnih.gov Researchers are exploring pyrazole derivatives that show selective activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.gov The unique electronic and structural properties of the pyrazole-phenol scaffold can be exploited to design compounds that interfere with essential bacterial processes.
Furthermore, the inherent properties of these scaffolds are being investigated in the realm of materials science . The photochromic behavior observed in some complex pyrazole derivatives suggests potential applications in developing smart materials, molecular switches, and optical data storage devices. mdpi.com The synthesis of fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles derived from pyrazole-chalcones, opens up avenues for creating novel materials with unique optical and electronic properties. mdpi.com
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol |
| Benzene |
| Crizotinib |
| Methyl red |
| Phenolphthalein |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(1-Methyl-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is commonly synthesized via Mannich reactions or condensation reactions of substituted diketones with hydrazine derivatives. For example, describes a Mannich reaction involving 4-chloro-2-(1H-pyrazol-3-yl)phenol and diaza-18-crown-6 ether under reflux in ethanol/acetic acid, yielding bis-pyrazole derivatives in 98% efficiency. Key parameters for optimization include:
- Solvent choice : Polar solvents (e.g., ethanol) enhance solubility of phenolic intermediates.
- Acid catalysis : Glacial acetic acid promotes cyclization and improves reaction kinetics .
- Temperature : Reflux conditions (~80°C) balance reactivity and side-product suppression.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : highlights the use of ¹H/¹³C NMR (e.g., in d6-DMSO) to confirm substituent positions and tautomeric forms.
- X-ray crystallography : Single-crystal XRD (e.g., using Stoe IPDS-II diffractometers) resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for methoxyphenyl/pyrazole systems) and hydrogen-bonding networks (O–H···N, ~2.8 Å) .
- IR spectroscopy : Identifies functional groups like phenolic O–H (3200–3600 cm⁻¹) and pyrazole C–N (1550–1600 cm⁻¹).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical structural data for this compound?
- Methodological Answer : Discrepancies in dihedral angles (e.g., XRD vs. DFT-predicted values) often arise from crystal packing forces absent in gas-phase calculations. To address this:
- Perform periodic DFT simulations incorporating crystal lattice parameters to model intermolecular interactions (e.g., hydrogen bonds, π-stacking).
- Compare experimental XRD data (e.g., from ) with B3LYP/6-31G(d) -optimized geometries to quantify torsional deviations. Adjust basis sets (e.g., adding dispersion corrections) to improve accuracy .
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?
- Methodological Answer :
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow crystallization and enhance crystal quality.
- Temperature gradients : Gradual cooling (0.5°C/min) minimizes defects.
- Derivatization : Introduce halogen substituents (e.g., Cl in 4-chloro-2-(1H-pyrazol-3-yl)phenol, ) to strengthen intermolecular interactions (e.g., halogen bonding).
- High-throughput screening : Employ robotics to test >100 solvent/antisolvent combinations for optimal crystal growth .
Q. How do electronic effects of substituents influence the pharmacological activity of pyrazole-phenol hybrids?
- Methodological Answer : Substituents alter electron density and bioavailability :
- Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance metabolic stability by reducing oxidative degradation.
- Methoxy groups (–OCH₃) improve membrane permeability via increased lipophilicity (logP).
- Hydroxyl groups (–OH) enable hydrogen bonding with biological targets (e.g., enzyme active sites).
- Structure-activity relationship (SAR) studies (e.g., modifying phenyl/pyrazole substituents) can prioritize derivatives for in vitro assays (e.g., kinase inhibition) .
Critical Analysis of Contradictions
- Spectral vs. Crystallographic Data : reports NMR signals for a hydroxyphenyl-pyrazole derivative, but XRD in shows planar aromatic systems. This discrepancy may arise from tautomerism in solution (e.g., keto-enol equilibria) versus rigid crystal structures.
- Computational vs. Experimental Geometry : DFT models often underestimate steric strain in crowded substituents (e.g., ortho-methyl groups), necessitating hybrid QM/MM approaches for accurate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Generic structure for 2a-h)